![molecular formula C10H7F3S B12953913 3-Methyl-2-(trifluoromethyl)benzo[b]thiophene](/img/structure/B12953913.png)
3-Methyl-2-(trifluoromethyl)benzo[b]thiophene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methyl-2-(trifluoromethyl)benzo[b]thiophene is a heterocyclic compound that belongs to the benzothiophene family. Benzothiophenes are naturally occurring heterocycles found in petroleum deposits and are known for their elongated and highly delocalized electronic structures
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One of the common methods for synthesizing 3-Methyl-2-(trifluoromethyl)benzo[b]thiophene involves the microwave-assisted synthesis of 2-halobenzonitriles and methyl thioglycolate in the presence of triethylamine in dimethyl sulfoxide (DMSO) at 130°C. This method provides rapid access to the desired compound in high yields . Another approach involves the condensation reaction of thioglycolic acid derivatives with α,β-acetylenic ester under basic conditions .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale microwave-assisted synthesis due to its efficiency and high yield. The use of continuous flow reactors can further enhance the scalability and reproducibility of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
3-Methyl-2-(trifluoromethyl)benzo[b]thiophene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or thioether derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the benzothiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are used under appropriate conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, thioethers, and various substituted benzothiophenes.
Wissenschaftliche Forschungsanwendungen
3-Methyl-2-(trifluoromethyl)benzo[b]thiophene has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of 3-Methyl-2-(trifluoromethyl)benzo[b]thiophene involves its interaction with specific molecular targets and pathways. For instance, as a kinase inhibitor, it disrupts actin polymerization by inhibiting the LIMK1 protein, thereby preventing the metastatic potential of tumor cells . The trifluoromethyl group at the 3-position can result in significant steric and electronic effects, altering the compound’s interaction with its targets .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Aminobenzo[b]thiophene: Used in kinase inhibitor synthesis.
2-Fluorobenzo[b]thiophene: Known for its electronic properties.
Benzo[b]thieno[2,3-d]thiophene: Used in organic materials.
Uniqueness
3-Methyl-2-(trifluoromethyl)benzo[b]thiophene is unique due to the presence of both a methyl and a trifluoromethyl group, which significantly influence its steric and electronic properties. This makes it a valuable compound in various applications, particularly in medicinal chemistry and material science.
Eigenschaften
Molekularformel |
C10H7F3S |
|---|---|
Molekulargewicht |
216.22 g/mol |
IUPAC-Name |
3-methyl-2-(trifluoromethyl)-1-benzothiophene |
InChI |
InChI=1S/C10H7F3S/c1-6-7-4-2-3-5-8(7)14-9(6)10(11,12)13/h2-5H,1H3 |
InChI-Schlüssel |
XQQSCBLLDAJJRN-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(SC2=CC=CC=C12)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


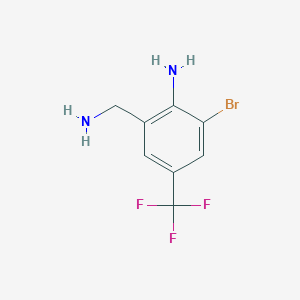

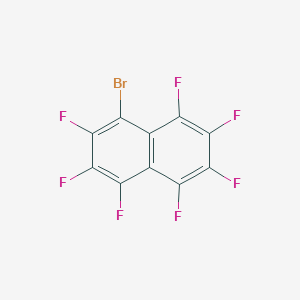
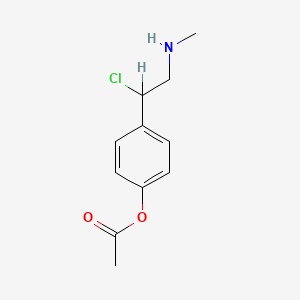
![2-(Difluoromethyl)benzo[d]thiazole-6-carboxylic acid](/img/structure/B12953853.png)
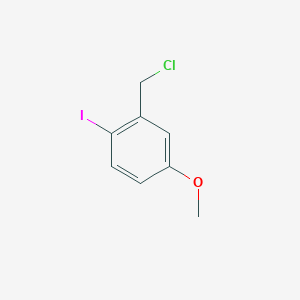

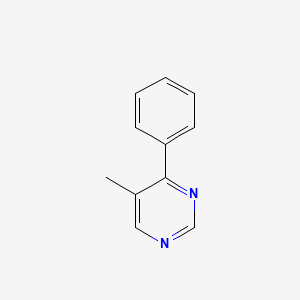
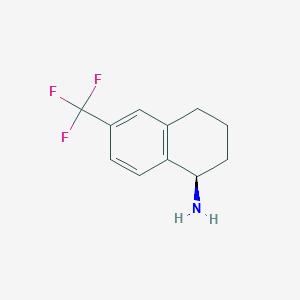
![10-Hydroxy-2,9-dimethoxy-4,5-dihydropyrrolo[3,2,1-de]phenanthridin-6-ium](/img/structure/B12953905.png)
![5,5'-Diiodo-[1,1'-biphenyl]-2,2'-diol](/img/structure/B12953921.png)
![4-Chloro-3-methyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylic acid](/img/structure/B12953926.png)

![(2E)-2-[(E)-3-[3-(5-carboxypentyl)-1,1-dimethyl-6,8-disulfobenzo[e]indol-3-ium-2-yl]prop-2-enylidene]-3-ethyl-1,1-dimethyl-6-sulfobenzo[e]indole-8-sulfonate](/img/structure/B12953943.png)
